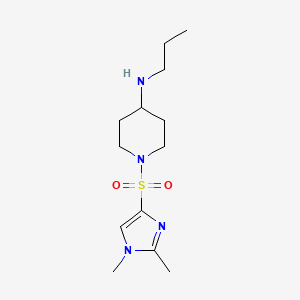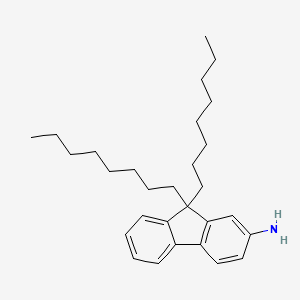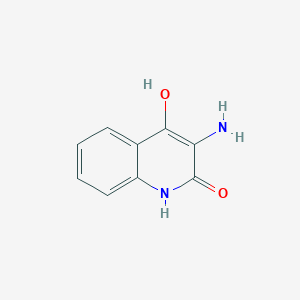
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. The compound features an imidazole ring, a sulfonyl group, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves several steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a regiocontrolled process, which ensures the correct substitution pattern around the ring . The sulfonyl group is then introduced through a sulfonation reaction, followed by the attachment of the piperidine ring via a nucleophilic substitution reaction. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids or sulfonates.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidin-4-amine can be compared with other similar compounds, such as:
1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane: This compound features a diazepane ring instead of a piperidine ring, which may result in different chemical properties and biological activities.
N-(Cyclopropylmethyl)-2-{[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}benzamide: This compound contains a benzamide group, which can influence its binding interactions and pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H24N4O2S |
|---|---|
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
1-(1,2-dimethylimidazol-4-yl)sulfonyl-N-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H24N4O2S/c1-4-7-14-12-5-8-17(9-6-12)20(18,19)13-10-16(3)11(2)15-13/h10,12,14H,4-9H2,1-3H3 |
Clave InChI |
AKQUPPCUWBTCPU-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCN(CC1)S(=O)(=O)C2=CN(C(=N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,7-Dimethylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12840093.png)

![3-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B12840098.png)








![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
![6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12840157.png)

